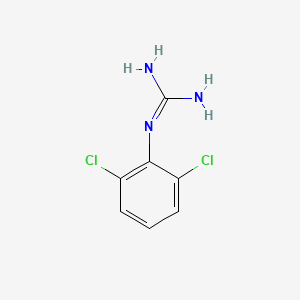

1-(2,6-Dichlorophenyl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,6-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a guanidine group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)guanidine typically involves the reaction of 2,6-dichloroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is then heated to promote the desired chemical transformation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. One such method includes the use of thiourea derivatives as guanidylating agents, which react with 2,6-dichloroaniline to form the desired product . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

化学反应分析

Types of Reactions

1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the guanidine group to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amines derived from the reduction of the guanidine group.

Substitution: Various substituted phenylguanidines depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1-(2,6-Dichlorophenyl)guanidine has been studied for its potential pharmacological effects. Notably, it has been evaluated for its antihypertensive properties. Research indicates that guanidine derivatives can influence vascular contraction responses, making them candidates for hypertension treatment .

Table 1: Antihypertensive Effects of Guanidine Derivatives

| Compound Name | Mechanism of Action | Effective Dose (mg) | Reference |

|---|---|---|---|

| This compound | Inhibition of sympathetic nerve activity | 1-2 | |

| 1,3-Diphenylguanidine | Vasodilation via nitric oxide release | Varies |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of this compound on cell health and bioenergetics. Studies using lung carcinoma epithelial cells (A549) demonstrated that exposure to this compound resulted in significant cytotoxicity and mitochondrial damage, indicating potential environmental hazards .

Table 2: Cytotoxicity Results of this compound

| Concentration (μM) | Cell Viability (%) | Mitochondrial Damage Indicator |

|---|---|---|

| 5 | 75 | Moderate |

| 10 | 50 | High |

| 20 | <25 | Severe |

Environmental Impact Studies

The environmental implications of chlorinated derivatives of guanidine compounds have been a focus of recent research. Studies have shown that chlorination can lead to the formation of toxic by-products that pose risks to aquatic ecosystems . The evaluation of these compounds under simulated water treatment conditions revealed the formation of di- and tri-chlorinated products, raising concerns about their persistence and toxicity in chlorinated water supplies.

Table 3: Formation of Chlorinated Products

| Chlorination Condition | Detected Products | Toxicity Level |

|---|---|---|

| Low Chlorination (<40 μM) | CC04, CC15 | Moderate |

| High Chlorination | Tri-chlorinated products | Not detected |

Case Study 1: Environmental Toxicity Assessment

A study conducted by Marques dos Santos et al. evaluated the toxicity of various chlorinated derivatives of guanidine using real-time cell analysis techniques. The findings indicated that even low concentrations could adversely affect cell viability and bioenergetics, emphasizing the need for careful monitoring in water treatment processes .

Case Study 2: Pharmacological Efficacy

In another study focusing on the pharmacological effects of guanidine derivatives, researchers assessed the compound's ability to inhibit inflammatory cytokines in human lung fibroblasts. Results showed promising anti-inflammatory properties at specific concentrations, suggesting potential therapeutic applications in treating respiratory conditions .

作用机制

The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.

相似化合物的比较

Similar Compounds

- 2,4-Dichlorophenylguanidine

- 2,5-Dichlorophenylguanidine

- 2,6-Dichlorophenylbiguanide

Uniqueness

1-(2,6-Dichlorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other dichlorophenylguanidines, the 2,6-substitution pattern enhances its ability to interact with certain molecular targets, making it a valuable compound in research and industrial applications .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,6-dichlorophenyl)guanidine and its derivatives?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2,6-dichlorophenyl acetic acid ethyl ester with guanidine in isopropanol, followed by recrystallization from methanol/ether to yield high-purity crystals (melting point: 225–227°C) . Alternative routes use 2,6-dichlorophenyl isothiocyanate as a starting material, enabling multi-step derivatization to generate analogs like 2-cyano-3-(2,6-dichlorophenyl)guanidine . Key steps include optimizing reaction time (e.g., overnight standing) and solvent selection to avoid side reactions.

Q. How can purity and structural integrity of this compound be validated?

Answer: Employ a combination of analytical techniques:

- Melting Point Analysis : Confirm purity via sharp melting points (e.g., 225–227°C for the acetyl-guanidine derivative) .

- Chromatography : Use HPLC with UV detection to assess impurities.

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and MS for molecular weight confirmation. For example, the 2,6-dichlorophenyl group shows distinct aromatic proton splitting patterns in NMR .

Q. What are the primary biological targets of this compound derivatives?

Answer: Derivatives like guanfacine hydrochloride selectively bind α2A-adrenoceptors (Kd = 31 nM), showing 60-fold selectivity over α2B subtypes . Radioligand displacement assays using tritiated antagonists (e.g., [³H]RX821002) are standard for quantifying receptor affinity. Functional activity (agonist vs. antagonist) can be assessed via cAMP inhibition in cell-based assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Answer: Key factors include:

- Solvent Polarity : Isopropanol enhances nucleophilic attack by guanidine on esters or acid chlorides .

- Temperature Control : Room-temperature reactions minimize decomposition of reactive intermediates.

- Purification : Recrystallization from methanol/ether improves yield (up to 70% reported) . For lab-scale synthesis, column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.

Q. How to resolve contradictions in biological activity between this compound and its thiourea analogs?

Answer: Structural comparisons reveal that replacing the thiourea moiety with a cyano-guanidine group (e.g., 2-cyano-3-(2,6-dichlorophenyl)guanidine) abolishes antihypertensive activity . Investigate steric hindrance or electronic effects using molecular docking and functional assays. For example, the cyano group may disrupt hydrogen bonding with α2A-adrenoceptor residues critical for activation .

Q. What methodologies are used to study structure-activity relationships (SAR) of this compound analogs?

Answer:

- Substituent Variation : Synthesize analogs with halogens (e.g., fluorine at meta positions) or heterocycles (e.g., pyridinyl groups) to test receptor selectivity .

- Pharmacophore Mapping : Use competitive binding assays to identify critical functional groups. For instance, the dichlorophenyl moiety is essential for α2A affinity, while the guanidine group mediates hydrogen bonding .

- In Vivo Efficacy : Assess central nervous system penetration via pharmacokinetic profiling (e.g., brain-to-plasma ratio in rodent models) .

Q. How to evaluate the stability of this compound under physiological conditions?

Answer:

- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.

- Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks, with periodic purity checks.

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .

Q. What computational tools predict binding modes of this compound to α2A-adrenoceptors?

Answer: Molecular dynamics simulations and docking (e.g., AutoDock Vina) using crystal structures of α2A-adrenoceptors (PDB: 6PWC) can model interactions. Focus on conserved residues like Asp113, which forms salt bridges with the guanidine group . Free energy perturbation (FEP) calculations quantify the impact of substituent changes on binding affinity.

属性

分子式 |

C7H7Cl2N3 |

|---|---|

分子量 |

204.05 g/mol |

IUPAC 名称 |

2-(2,6-dichlorophenyl)guanidine |

InChI |

InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |

InChI 键 |

FBVLZVUGJGEIEC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。